molecular formula C10H11BrO2 B1625057 4-Bromo-3-(ethoxymethyl)benzaldehyde CAS No. 837408-71-6

4-Bromo-3-(ethoxymethyl)benzaldehyde

Cat. No. B1625057
CAS RN: 837408-71-6
M. Wt: 243.1 g/mol
InChI Key: PUISGMXQLYGTLX-UHFFFAOYSA-N
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Description

4-Bromo-3-(ethoxymethyl)benzaldehyde is a chemical compound with the molecular formula C10H11BrO2 . It has a molecular weight of 243.10 g/mol . The IUPAC name for this compound is 4-bromo-3-(ethoxymethyl)benzaldehyde .


Molecular Structure Analysis

The InChI string for 4-Bromo-3-(ethoxymethyl)benzaldehyde is InChI=1S/C10H11BrO2/c1-2-13-7-9-5-8(6-12)3-4-10(9)11/h3-6H,2,7H2,1H3 . The Canonical SMILES representation is CCOCC1=C(C=CC(=C1)C=O)Br .


Physical And Chemical Properties Analysis

4-Bromo-3-(ethoxymethyl)benzaldehyde has a molecular weight of 243.10 g/mol . It has a computed XLogP3-AA value of 2.1 , indicating its partition coefficient between octanol and water, a measure of its hydrophobicity. It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 4 rotatable bonds . The topological polar surface area is 26.3 Ų .

Scientific Research Applications

Synthesis and Characterization

  • Improvement in Synthesization of Ethyl Vanillin : 4-Bromo-3-(ethoxymethyl)benzaldehyde is utilized in the synthesis of ethyl vanillin. Modifications in the bromination process using bromine chloride and in the ethoxylation stage using CuO as a catalyst have been explored to improve yields (Diao Jiangao, 2010).

  • Synthesis of 3,4,5-Trimethoxy Benzaldehyde : A synthetic process involving the reaction of p-hydroxy benzaldehyde with bromine to form intermediates and subsequent methoxylation has been investigated, highlighting the use of 4-bromo-3-(ethoxymethyl)benzaldehyde derivatives (Yangyu Feng, 2002).

  • Oxidative Formation of Thiolesters : The compound has been involved in catalytic reactions leading to the formation of thiolesters, mimicking the function of the pyruvate dehydrogenase complex. This research provides insights into the reaction mechanisms and electronic effects of substituents (Y. Kageyama, S. Murata, 2005).

Chemical Analysis and Properties

  • Study of Cubane Clusters : Research on tetranuclear complexes involving variations of 4-bromo-3-(ethoxymethyl)benzaldehyde has been conducted, focusing on their synthesis, structures, and magnetic properties. This study contributes to understanding the molecular interactions and behavior of these clusters (Shuhua Zhang et al., 2013).

  • Photolabile Protecting Group for Aldehydes and Ketones : The compound has been employed as a photoremovable protecting group in organic chemistry. This application demonstrates its versatility in releasing various functional groups under specific conditions (Min Lu et al., 2003).

  • Kinetics of the Thiazolium Ion-Catalyzed Benzoin Condensation : The kinetics of reactions involving benzaldehyde, catalyzed by derivatives of 4-bromo-3-(ethoxymethyl)benzaldehyde, have been studied. These findings contribute to the understanding of the catalytic mechanisms in organic synthesis (M. White, F. Leeper, 2001).

properties

IUPAC Name

4-bromo-3-(ethoxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-13-7-9-5-8(6-12)3-4-10(9)11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUISGMXQLYGTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=CC(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461989
Record name 4-bromo-3-(ethoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

837408-71-6
Record name 4-bromo-3-(ethoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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